N,N-dimethyl-4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]piperazine-1-sulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]piperazine-1-sulfonamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the oxadiazole moiety to the piperazine ring: This step involves the reaction of the oxadiazole intermediate with a piperazine derivative, often facilitated by coupling agents like carbodiimides.
Introduction of the sulfonamide group: The final step involves sulfonation of the piperazine ring, typically using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the phenyl group.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl ring or the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides are often employed under various conditions (acidic, basic, or neutral).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit or activate biological pathways. The oxadiazole ring may enhance binding affinity and specificity, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
- N,N-dimethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- N,N-dimethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pentanamide
Uniqueness
N,N-dimethyl-4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]piperazine-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H23N5O4S |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N,N-dimethyl-4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]piperazine-1-sulfonamide |
InChI |
InChI=1S/C17H23N5O4S/c1-20(2)27(24,25)22-12-10-21(11-13-22)16(23)9-8-15-18-17(19-26-15)14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3 |
InChI Key |
FYGKMFXAWUDVDY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C(=O)CCC2=NC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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